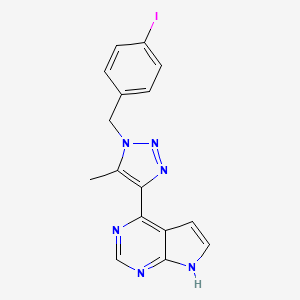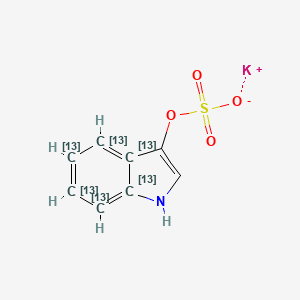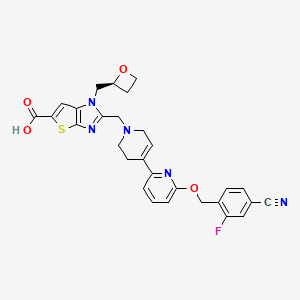
GLP-1R agonist 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucagon-like peptide-1 receptor agonist 7 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and has significant therapeutic potential in the treatment of type 2 diabetes mellitus and obesity. Glucagon-like peptide-1 receptor agonists, including glucagon-like peptide-1 receptor agonist 7, have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby reducing blood glucose levels and aiding in weight management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 7 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 7 involves large-scale recombinant expression systems, often utilizing bacterial or yeast hosts to produce the peptide. The peptide is then purified and chemically modified to enhance its stability and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Glucagon-like peptide-1 receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 7 include polyethylene glycol, fatty acids, and various protective groups. Reaction conditions often involve mild temperatures and pH levels to preserve the integrity of the peptide structure .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and prolonged activity. These modifications help in improving the pharmacokinetic properties of the compound, making it more effective for therapeutic use .
Aplicaciones Científicas De Investigación
Glucagon-like peptide-1 receptor agonist 7 has a wide range of scientific research applications. In the field of medicine, it is primarily used for the treatment of type 2 diabetes mellitus and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .
In the field of chemistry, glucagon-like peptide-1 receptor agonist 7 is used as a tool to study peptide-receptor interactions and the mechanisms of receptor activation. It is also employed in the development of new therapeutic agents targeting the glucagon-like peptide-1 receptor .
Mecanismo De Acción
Glucagon-like peptide-1 receptor agonist 7 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor expressed on pancreatic beta cells and other tissues. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to increased insulin secretion, inhibition of glucagon release, and delayed gastric emptying . These actions collectively contribute to the regulation of blood glucose levels and appetite suppression .
Comparación Con Compuestos Similares
Glucagon-like peptide-1 receptor agonist 7 is part of a broader class of glucagon-like peptide-1 receptor agonists, which includes compounds such as exenatide, liraglutide, and semaglutide. Compared to these compounds, glucagon-like peptide-1 receptor agonist 7 may offer unique advantages in terms of its stability and duration of action . For instance, tirzepatide, a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor co-agonist, has shown superior efficacy in glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Tirzepatide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, therapeutic indications, and side effect profiles .
Propiedades
Fórmula molecular |
C29H26FN5O4S |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H26FN5O4S/c30-22-12-18(14-31)4-5-20(22)17-39-27-3-1-2-23(32-27)19-6-9-34(10-7-19)16-26-33-28-24(13-25(40-28)29(36)37)35(26)15-21-8-11-38-21/h1-6,12-13,21H,7-11,15-17H2,(H,36,37)/t21-/m0/s1 |
Clave InChI |
FNIHJXXWKDBSHJ-NRFANRHFSA-N |
SMILES isomérico |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |
SMILES canónico |
C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


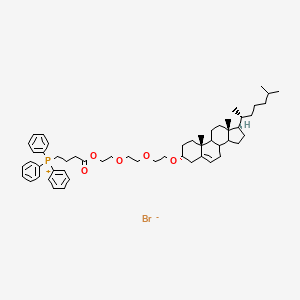
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
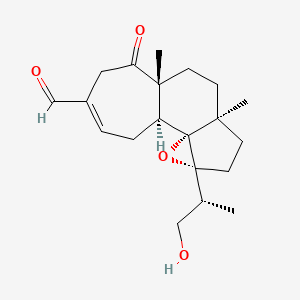
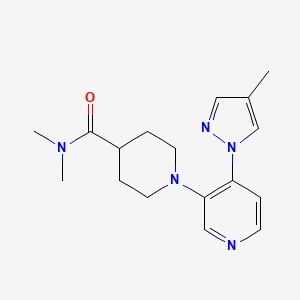
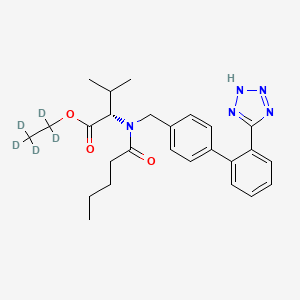

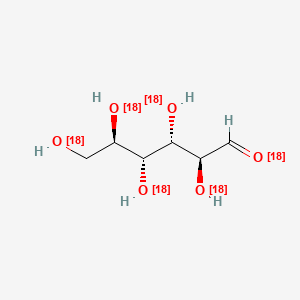
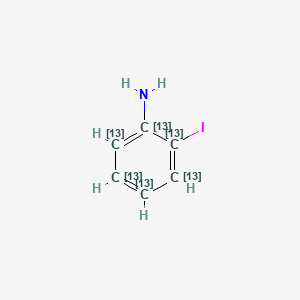
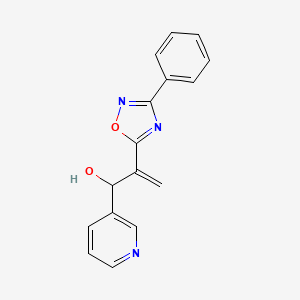
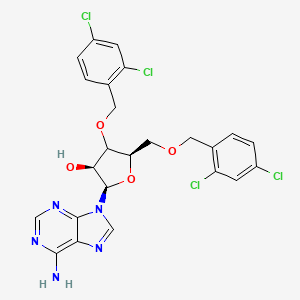
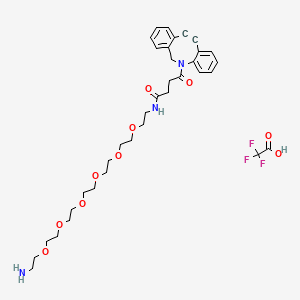
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
